3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

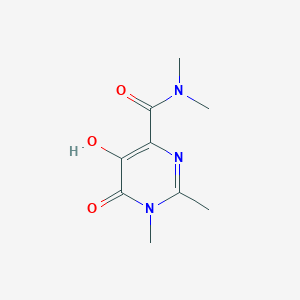

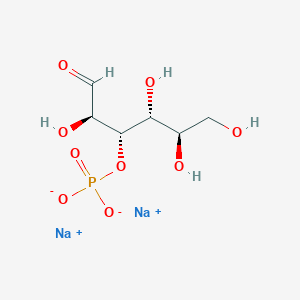

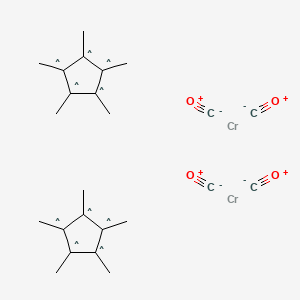

The compound “3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromophenyl group and an ethylamine group likely imparts unique chemical properties to the compound .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions due to the presence of reactive nitrogen atoms in their structure. They can act as ligands in coordination chemistry and can undergo various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine” would depend on its specific structure. Factors such as the presence of the bromophenyl group and the ethylamine group would likely influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Pharmaceutical Research

This compound has been explored for its potential pharmacological activities. Pyrazoline derivatives are known for their antibacterial , antifungal , antiparasitic , anti-inflammatory , antidepressant , anticonvulsant , antioxidant , and antitumor properties . The presence of the bromophenyl group could potentially enhance these properties, making it a valuable candidate for drug development.

Neuroscience Studies

Studies have indicated that pyrazoline derivatives can affect the activity of acetylcholinesterase (AchE), an enzyme crucial for nerve pulse transmission . This compound could be used to study the neurotoxic potential and investigate behavioral changes associated with AchE activity in various organisms.

Material Science

The structural properties of pyrazoline derivatives make them suitable for the synthesis of new materials. For instance, they can be used in the development of liquid crystal polymers which have applications in advanced display technologies .

Aquaculture

Research has been conducted on the effects of pyrazoline derivatives on aquatic life, such as their impact on the survival and behavior of rainbow trout alevins . This compound could be used to assess environmental toxicity and develop safer compounds for aquaculture practices.

Oxidative Stress Research

The compound’s potential to interact with reactive oxygen species (ROS) and its effects on oxidative stress biomarkers like malondialdehyde (MDA) make it a candidate for studying oxidative damage in cells and tissues .

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s known that pyrazoline derivatives can inhibit the activity of ache, affecting normal nerve pulses’ transmission and leading to behavioral changes .

Biochemical Pathways

They can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for oxidative injury .

Result of Action

Similar compounds have been reported to cause a dose-dependent increase in mda concentration, indicating an increase in oxidative stress .

Propriétés

IUPAC Name |

5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHUXXGDEDVTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)

![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)